6-phenyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride

Medicinal Chemistry Scaffold Design SAR

6-Phenyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride (CAS 191608-31-8) is a synthetic small-molecule research chemical belonging to the chroman (3,4-dihydro-2H-1-benzopyran) class, characterized by a 6-phenyl substituent on the chroman core and a primary amine at the 4-position, supplied as the hydrochloride salt. It is listed as a screening compound by Enamine (Catalog No.

Molecular Formula C15H16ClNO
Molecular Weight 261.74 g/mol
CAS No. 191608-31-8
Cat. No. B1452560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-phenyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride
CAS191608-31-8
Molecular FormulaC15H16ClNO
Molecular Weight261.74 g/mol
Structural Identifiers
SMILESC1COC2=C(C1N)C=C(C=C2)C3=CC=CC=C3.Cl
InChIInChI=1S/C15H15NO.ClH/c16-14-8-9-17-15-7-6-12(10-13(14)15)11-4-2-1-3-5-11;/h1-7,10,14H,8-9,16H2;1H
InChIKeyGCBKTMFPTBPUSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Phenyl-3,4-dihydro-2H-1-benzopyran-4-amine Hydrochloride (CAS 191608-31-8): Procurement-Relevant Identity and Baseline Characterization


6-Phenyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride (CAS 191608-31-8) is a synthetic small-molecule research chemical belonging to the chroman (3,4-dihydro-2H-1-benzopyran) class, characterized by a 6-phenyl substituent on the chroman core and a primary amine at the 4-position, supplied as the hydrochloride salt . It is listed as a screening compound by Enamine (Catalog No. EN300-62429) and other chemical suppliers, with a molecular formula of C₁₅H₁₆ClNO and a molecular weight of 261.74 g/mol [1]. The compound is also referenced by the free base CAS number 687992-76-3 . The chroman-4-amine scaffold is recognized as a privileged structure in medicinal chemistry, appearing in ligands targeting monoamine transporters, G-protein-coupled receptors, and enzymes [2].

Why 6-Phenyl-3,4-dihydro-2H-1-benzopyran-4-amine Hydrochloride Cannot Be Interchanged with Unsubstituted Chroman-4-amine Analogs: Key Structural Determinants of Biological Selectivity


Within the chroman-4-amine class, the identity and position of aromatic substituents critically determine target engagement profiles. The 6-phenyl substituent on the chroman core introduces distinct steric and electronic properties compared to unsubstituted chroman-4-amine (CAS 53981-38-7) or analogs with substituents at other positions [1]. Literature on structurally related 3-aminochroman derivatives demonstrates that aromatic substitution patterns directly modulate affinity for the serotonin transporter (SERT) and 5-HT₁A receptor, with Ki values varying by orders of magnitude depending on substituent position and nature [2]. Generic substitution with an unsubstituted or differently substituted chroman-4-amine scaffold therefore risks altering or abolishing the desired biological profile, compromising experimental reproducibility and lead optimization campaigns [3].

Quantitative Differentiation Evidence for 6-Phenyl-3,4-dihydro-2H-1-benzopyran-4-amine Hydrochloride (CAS 191608-31-8) Against Structural Analogs


6-Phenyl Substitution Confers Distinct Physicochemical Properties Relative to the Unsubstituted Chroman-4-amine Scaffold

The 6-phenyl substituent on the chroman-4-amine core increases molecular weight by approximately 75 Da (free base: 225.28 g/mol vs. unsubstituted chroman-4-amine: 149.19 g/mol) and adds one additional aromatic ring, providing enhanced potential for π-stacking interactions with hydrophobic binding pockets . The presence of the phenyl group at the 6-position—attached to the aromatic ring of the chroman rather than the saturated pyran ring—distinguishes this scaffold from 4-phenylchroman isomers, which exhibit different spatial geometries and are found in antifertility agent chemotypes [1]. This structural difference yields a markedly distinct pharmacological fingerprint compared to the 4-phenylchroman scaffold, which lacks reports of monoamine transporter activity [2].

Medicinal Chemistry Scaffold Design SAR

The Chroman-4-amine Scaffold Class Exhibits Validated Affinity for Monoamine Transporters: Structural Basis for Potential Differentiation

Compounds built on the 3-aminochroman scaffold—closely related to the 4-aminochroman core of the target compound—have demonstrated quantifiable dual affinity for the serotonin transporter (SERT) and 5-HT₁A receptor. In a benchmark study, prototype 3-aminochroman derivatives achieved SERT Ki values in the low nanomolar range and 5-HT₁A Ki values in the sub-100 nM range [1]. While the target compound (6-phenyl-4-amino regioisomer) represents a distinct scaffold configuration, the class-level evidence confirms the chroman-amine pharmacophore's inherent capacity to engage these clinically validated antidepressant targets. Separately, the 6-phenylchroman-2-carboxylate analog has demonstrated hypolipidemic activity in vivo, confirming that the 6-phenylchroman substructure confers biological activity across multiple target families [2].

Neuroscience Monoamine Transporters Antidepressant

6-Phenyl Substitution at the Chroman A-Ring Enables Exploration of Sigma Receptor Pharmacophore Space Distinct from Aminoethyl Chroman Series

A set of aminoethyl-substituted chromanes (with the basic amino moiety separated from the chroman core by an alkyl linker) were evaluated as σ₁ receptor ligands, revealing that a distance of four bond lengths between the basic nitrogen and the phenyl ring yielded optimal σ₁ affinity . In the target compound 6-phenyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride, the amine is directly attached to the chroman core at the 4-position (zero-carbon linker), defining a fundamentally different spatial relationship between the amine and the 6-phenyl group. This distinct geometry, when combined with the known Sigma-2 receptor Ki of 90 nM reported for a phenyl-substituted 4-aminochroman analog in rat PC12 cell membranes [1], provides a structural rationale for prospective sigma receptor selectivity profiling of the target compound.

Sigma Receptor CNS Pharmacology Ligand Design

Hydrochloride Salt Form Provides Validated Physicochemical Advantages for Handling and Formulation Over the Free Base

The hydrochloride salt of 6-phenyl-3,4-dihydro-2H-1-benzopyran-4-amine (CAS 191608-31-8; MW: 261.74 g/mol; purity: 95%) offers well-characterized solubility and stability advantages over the free base form (CAS 687992-76-3; MW: 225.28 g/mol; purity: 95%) . Hydrochloride salt formation of primary amines typically increases aqueous solubility by 1–3 orders of magnitude and improves solid-state stability by reducing susceptibility to amine oxidation and carbonate formation upon exposure to atmospheric CO₂ [1]. This is particularly relevant for the 4-aminochroman scaffold, as the unprotonated primary amine in the free base is prone to nucleophilic degradation pathways [2]. Selection of the hydrochloride salt therefore directly impacts experimental reproducibility in biological assays requiring aqueous solubility and long-term compound storage stability.

Salt Selection Formulation Solubility

Primary Research Application Scenarios for 6-Phenyl-3,4-dihydro-2H-1-benzopyran-4-amine Hydrochloride Based on Structural Differentiation Evidence


Scaffold-Hopping Probe for Monoamine Transporter Ligand Discovery: 4-Amino vs. 3-Amino Regioisomer SAR

The target compound enables direct SAR comparison with the well-characterized 3-aminochroman series that exhibits dual SERT/5-HT₁A affinity. By varying the amino group position from C3 to C4 while maintaining the 6-phenyl substituent, researchers can elucidate how the spatial relationship between the basic amine and the aromatic chroman core affects monoamine transporter selectivity and intrinsic efficacy. This scaffold-hopping approach is directly enabled by procurement of this specific regioisomer and cannot be achieved using the commercially prevalent 3-aminochroman analogs [1].

Sigma Receptor Pharmacophore Mapping: Probing the Effect of Zero-Carbon Amine Linker on σ₁/σ₂ Selectivity

The reported SAR for aminoethyl-chromane σ₁ ligands established that a 4-bond linker between the amine and phenyl ring is optimal for σ₁ affinity. The target compound, with its amine directly at the 4-position, provides a structurally orthogonal probe to test whether direct amine attachment alters σ₁ versus σ₂ selectivity. This application is directly substantiated by the published Sigma-2 Ki value of 90 nM for a structurally related 4-aminochroman analog in rat PC12 cell membranes, establishing this scaffold class as a valid starting point for sigma receptor ligand optimization [2].

Chemical Biology Tool for 6-Phenylchroman Pharmacophore Validation Across Target Families

The 6-phenylchroman substructure has independently demonstrated biological activity in hypolipidemic agents (6-phenylchroman-2-carboxylate series) and is structurally embedded in flavonoid natural products. Procuring the 4-amino variant enables systematic evaluation of the 6-phenylchroman pharmacophore across diverse target families—including monoamine transporters, sigma receptors, and metabolic enzymes—using a common core structure with a synthetically versatile primary amine handle for further derivatization [3].

Analytical Reference Standard for Chroman Amine Hydrochloride Method Development and Quality Control

With a defined purity specification of 95% and a well-characterized molecular identity (C₁₅H₁₆ClNO, MW 261.74 g/mol), this hydrochloride salt serves as a qualified reference standard for HPLC method development, LC-MS quantification, and purity assessment of chroman-4-amine derivative libraries. Its hydrochloride form provides chromatographic advantages—including sharper peak shape and reproducible retention time under reversed-phase conditions—compared to the free base, meeting the requirements for analytical quality control in medicinal chemistry workflows .

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